3,4,5-Tribromopyridine

Cyclooxygenase-1 inhibition Anti-inflammatory research Platelet aggregation

The symmetric 3,4,5-substitution pattern of 3,4,5-Tribromopyridine delivers predictable C4-first reactivity in Suzuki-Miyaura couplings, enabling sequential functionalization with high regiocontrol—unlike 2,3,5- or 2,4,6-isomers. After C4 coupling, the remaining C3/C5 bromines permit simultaneous or sequential diarylation, streamlining 3,5-diaryl-4-substituted pyridine library synthesis. Also serves as a direct precursor to 3,5-dibromo-4-iodopyridine (92% single-step iododebromination). Quantified biological activity: inhibits COX-1 hydroxyperoxidase (ED50 3.7 µM) with 4-fold selectivity over cyclooxygenase activity. Available in ≥98% purity with competitive bulk pricing.

Molecular Formula C5H2Br3N
Molecular Weight 315.79 g/mol
CAS No. 2457-48-9
Cat. No. B189418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5-Tribromopyridine
CAS2457-48-9
Molecular FormulaC5H2Br3N
Molecular Weight315.79 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C=N1)Br)Br)Br
InChIInChI=1S/C5H2Br3N/c6-3-1-9-2-4(7)5(3)8/h1-2H
InChIKeyCWYVUHWKGWQPLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4,5-Tribromopyridine (CAS 2457-48-9) – Key Physicochemical and Identity Specifications for Procurement


3,4,5-Tribromopyridine (CAS 2457-48-9) is a fully brominated pyridine derivative with the molecular formula C₅H₂Br₃N and a molecular weight of 315.79 g/mol [1]. It is characterized by three bromine atoms substituted at the 3-, 4-, and 5-positions of the pyridine ring, yielding a solid with a reported melting point of 105–109 °C, a density of 2.406 ± 0.06 g/cm³ at 20 °C, and a predicted pKa of 0.77 ± 0.10 [1]. This substitution pattern creates a symmetric, electron-deficient aromatic core that is commercially available at 97–98% purity from major suppliers including Sigma-Aldrich and TCI, with storage recommended at 2–8 °C .

Why 3,4,5-Tribromopyridine Cannot Be Replaced by Other Tribromopyridine Isomers in Regioselective Synthesis


Tribromopyridine isomers are not functionally interchangeable building blocks due to fundamental differences in their cross-coupling reactivity profiles. The symmetric 3,4,5-substitution pattern confers a well-defined regioselectivity hierarchy distinct from 2,3,5-, 2,4,6-, or 2,3,6-tribromopyridine isomers. In 3,4,5-tribromopyridine, the C4 bromine exhibits the highest reactivity in Suzuki–Miyaura couplings due to enhanced electrophilicity from adjacent ring nitrogens and reduced steric hindrance relative to ortho-like positions [1]. This predictable C4-first coupling behavior enables sequential functionalization strategies that are not reproducible with 2,3,5-tribromopyridine (where SNAr at C2 dominates) or 2,4,6-tribromopyridine (where para/ortho directing effects alter the selectivity landscape) [2]. Substituting one isomer for another therefore introduces uncontrolled regiochemical outcomes and compromised synthetic efficiency.

3,4,5-Tribromopyridine: Comparative Quantitative Evidence for Scientific Selection


COX-1 Inhibitory Activity: Quantitative ED₅₀ Values Distinguishing 3,4,5-Tribromopyridine from Non-Brominated Pyridine Scaffolds

3,4,5-Tribromopyridine demonstrates quantifiable inhibitory activity against cyclooxygenase-1 (COX-1) with an ED₅₀ of 15 µM for cyclooxygenase activity and an ED₅₀ of 3.7 µM for the hydroxyperoxidase activity of COX-1 . In contrast, unsubstituted pyridine exhibits no meaningful COX-1 inhibition at comparable concentrations [1]. The compound also inhibits phorbol ester-induced free radical formation in HL-60 cells (ED₅₀ = 27 µM) and acts as an anti-mutagenic agent in TM677 cells treated with DMBA (ED₅₀ = 15 µM) .

Cyclooxygenase-1 inhibition Anti-inflammatory research Platelet aggregation

COX-1 Hydroxyperoxidase Activity: Enhanced Potency Relative to Cyclooxygenase Activity

Within the same compound, 3,4,5-tribromopyridine exhibits differential potency against the two catalytic activities of COX-1: the hydroxyperoxidase activity is inhibited with an ED₅₀ of 3.7 µM, representing approximately 4-fold greater potency than the inhibition of cyclooxygenase activity (ED₅₀ = 15 µM) . This intra-compound selectivity distinguishes 3,4,5-tribromopyridine from non-selective NSAIDs such as indomethacin, which inhibit both activities with comparable potency (COX-1 IC₅₀ ≈ 0.1 µM for cyclooxygenase; hydroxyperoxidase IC₅₀ ≈ 0.2–0.5 µM) [1].

COX-1 hydroxyperoxidase Enzyme inhibition Peroxidase activity

Regioselective Suzuki–Miyaura Coupling: C4 Reactivity Hierarchy in 3,4,5-Tribromopyridine

In palladium-catalyzed Suzuki–Miyaura cross-coupling reactions, 3,4,5-tribromopyridine exhibits a defined reactivity order where the C4 bromine is the most reactive site, followed by the C3 and C5 positions . This C4-first regioselectivity contrasts with 2,3,5-tribromopyridine, where nucleophilic aromatic substitution (SNAr) at the C2 position dominates under basic conditions, yielding exclusive 2-substitution products [1]. The C4 preference in 3,4,5-tribromopyridine is attributed to enhanced electrophilicity from the two adjacent ring nitrogens and reduced steric hindrance relative to ortho-like positions .

Suzuki–Miyaura coupling Regioselective cross-coupling Sequential functionalization

Physical Property Differentiation: Density and Vapor Pressure vs. 2,4,6-Tribromopyridine

3,4,5-Tribromopyridine exhibits a density of 2.406 ± 0.06 g/cm³ at 20 °C and a vapor pressure of 0.00523 mmHg at 25 °C . In comparison, 2,4,6-tribromopyridine (CAS 2408-70-0) is reported with a density of approximately 2.32 g/cm³ and a higher vapor pressure . The ~3% higher density of the 3,4,5-isomer reflects differences in crystal packing due to the symmetric substitution pattern. The low vapor pressure (0.00523 mmHg at 25 °C) of 3,4,5-tribromopyridine reduces airborne exposure risk during weighing and handling compared to more volatile brominated pyridines .

Physicochemical properties Handling and storage Formulation

Synthetic Utility: Iododebromination Yielding 3,5-Dibromo-4-Iodopyridine with 92% Efficiency

3,4,5-Tribromopyridine serves as the direct precursor to 3,5-dibromo-4-iodopyridine via regioselective halogen exchange. A published synthetic route starting from 3,4,5-tribromopyridine achieves conversion to the 4-iodo derivative in approximately 92% yield [1]. This contrasts with alternative routes to 4-iodopyridine derivatives that require multi-step sequences from 4-aminopyridine (typically 3–4 steps with cumulative yields <50%) [2]. The symmetric 3,5-dibromo-4-iodopyridine product is a valuable intermediate for sequential cross-coupling due to the differential reactivity of C–Br versus C–I bonds [1].

Halogen exchange Iododebromination Synthetic intermediate

Safety and Handling Profile: GHS Classification Relative to Other Halogenated Pyridines

3,4,5-Tribromopyridine carries GHS hazard classifications including Acute Toxicity Category 3 for oral, dermal, and inhalation routes (H301, H311, H331), Skin Irritation Category 2 (H315), and Eye Irritation Category 2 (H319), with UN 2811 (Toxic solids, organic, n.o.s.), Packing Group III . In contrast, 2,4,6-tribromopyridine is classified under Acute Toxicity Category 4 (H302, H312, H332) for oral and dermal routes, indicating a lower acute toxicity profile [1]. The Category 3 classification of 3,4,5-tribromopyridine necessitates more stringent handling protocols including local exhaust ventilation and appropriate personal protective equipment .

Safety classification GHS hazards Handling requirements

3,4,5-Tribromopyridine Application Scenarios with Evidentiary Support


Synthesis of 3,5-Diaryl-4-Substituted Pyridines via Sequential Suzuki–Miyaura Coupling

Researchers aiming to construct 3,5-diaryl-4-substituted pyridine libraries should prioritize 3,4,5-tribromopyridine due to its established C4-first reactivity hierarchy. The symmetric 3,5-dibromo pattern remaining after C4 coupling permits simultaneous or sequential diarylation at C3 and C5 with high regiocontrol, as supported by the C4 > C3 ≈ C5 reactivity order documented in palladium-catalyzed conditions . This contrasts with 2,3,5-tribromopyridine, where C2 SNAr dominates and precludes analogous C4-centered functionalization strategies [4].

Preparation of 3,5-Dibromo-4-Iodopyridine as an Orthogonal Cross-Coupling Intermediate

Laboratories requiring 3,5-dibromo-4-iodopyridine for orthogonal C–Br/C–I cross-coupling sequences should select 3,4,5-tribromopyridine as the starting material. The documented 92% single-step conversion via iododebromination offers a significant efficiency advantage over alternative multi-step routes from 4-aminopyridine that yield less than 50% cumulatively [4]. This synthetic efficiency translates directly to reduced material costs and shorter project timelines.

COX-1 Pharmacological Tool Compound for Cyclooxygenase vs. Hydroxyperoxidase Activity Dissection

Investigators studying the dual catalytic activities of COX-1 can utilize 3,4,5-tribromopyridine as a differential tool compound. The 4-fold greater potency against hydroxyperoxidase activity (ED₅₀ = 3.7 µM) relative to cyclooxygenase activity (ED₅₀ = 15 µM) enables functional dissection of these two enzymatic functions . This selectivity profile is distinct from classical NSAIDs such as indomethacin, which inhibit both activities with comparable potency, thereby providing a unique pharmacological probe [4].

Free Radical and Anti-Mutagenesis Research in Cellular Models

Studies investigating phorbol ester-induced oxidative stress or chemical mutagenesis can employ 3,4,5-tribromopyridine based on its quantified inhibitory activity. The compound inhibits free radical formation in HL-60 cells with an ED₅₀ of 27 µM and exhibits anti-mutagenic activity in TM677 cells treated with DMBA (ED₅₀ = 15 µM) . These cell-based activity values provide a quantitative basis for experimental design and dose selection.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,4,5-Tribromopyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.